Cas no 951980-59-9 (8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide)

8-Chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a chloro group at the 8-position and a hydroxy group at the 4-position, further functionalized with a 5-methyl-1,3,4-thiadiazol-2-yl carboxamide moiety. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the synergistic effects of the quinoline and thiadiazole pharmacophores. The compound exhibits promising physicochemical properties, including moderate solubility and stability, making it suitable for further derivatization or pharmacological evaluation. Its unique scaffold may serve as a valuable intermediate in the synthesis of novel therapeutic agents targeting microbial or enzymatic pathways.
8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide structure
951980-59-9 structure
Product Name:8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
CAS No:951980-59-9
MF:C13H9ClN4O2S
MW:320.75415968895
CID:5431836
Update Time:2025-06-08

8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 8-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
    • 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
    • Inchi: 1S/C13H9ClN4O2S/c1-6-17-18-13(21-6)16-12(20)8-5-15-10-7(11(8)19)3-2-4-9(10)14/h2-5H,1H3,(H,15,19)(H,16,18,20)
    • InChI Key: LVHFXBRQGCUKSE-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2Cl)C(O)=C(C(NC2=NN=C(C)S2)=O)C=1

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Life Chemicals
F3367-0063-2μmol
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951980-59-9 90%+
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Life Chemicals
F3367-0063-3mg
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Life Chemicals
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Life Chemicals
F3367-0063-5mg
8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
951980-59-9 90%+
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$69.0 2023-04-26
Life Chemicals
F3367-0063-10mg
8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
951980-59-9 90%+
10mg
$79.0 2023-04-26

8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide Related Literature

Additional information on 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Introduction to 8-Chloro-4-Hydroxy-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Quinoline-3-Carboxamide (CAS No. 951980-59-9)

8-Chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide, with the CAS number 951980-59-9, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. The unique structural features of this compound, particularly the presence of a chloro and hydroxy group on the quinoline ring and the thiadiazole moiety, contribute to its distinct pharmacological profile.

The chemical structure of 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can be represented as follows:

C16H13ClN4O2S. The molecular weight of this compound is approximately 360.8 g/mol. The presence of the thiadiazole ring and the quinoline scaffold provides a robust framework for exploring its potential as a lead compound in drug discovery.

Biological Activities and Mechanisms of Action

8-Chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide has been extensively studied for its antimicrobial properties. Recent research has shown that this compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and membrane integrity, leading to cell death. This makes it a promising candidate for the development of novel antibiotics to combat multidrug-resistant bacterial strains.

In addition to its antimicrobial activity, 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide has also demonstrated significant antifungal properties. Studies have reported its efficacy against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The antifungal activity is thought to be mediated through the inhibition of ergosterol biosynthesis, a critical process in fungal cell membrane formation.

Cancer Research and Potential Therapeutic Applications

The anticancer potential of 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide has been a focus of recent research efforts. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying its anticancer activity involves the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.

Furthermore, the compound has been found to exhibit synergistic effects when combined with conventional chemotherapeutic agents such as cisplatin and doxorubicin. This synergistic interaction enhances the overall therapeutic efficacy while potentially reducing the dose-related side effects associated with these drugs.

Clinical Trials and Future Prospects

The promising preclinical results have paved the way for further clinical evaluation of 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide. Several phase I clinical trials are currently underway to assess its safety and tolerability in human subjects. Preliminary data from these trials have indicated that the compound is well-tolerated at therapeutic doses with minimal adverse effects.

The future prospects for this compound are promising. Ongoing research aims to optimize its pharmacokinetic properties and explore its potential in combination therapy regimens. Additionally, efforts are being made to develop more potent analogs through structure-based drug design approaches.

Synthesis and Production

The synthesis of 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves a multi-step process that typically starts with the preparation of the quinoline core followed by functionalization with the thiadiazole moiety. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield and purity.

The production scale-up of this compound requires careful optimization to ensure consistent quality and compliance with Good Manufacturing Practices (GMP). Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor purity and identify any impurities during the manufacturing process.

Safety Considerations

Safety is a critical aspect in the development of any new pharmaceutical agent. Extensive toxicological studies have been conducted on 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide to evaluate its potential risks. These studies have shown that the compound has a favorable safety profile at therapeutic doses. However, like all medications, it should be used under medical supervision to ensure optimal efficacy and minimize any potential side effects.

Conclusion

In conclusion, 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-y l)quinoline - 3 - carboxamide (CAS No . 951980 - 59 - 9) strong > represents a promising lead compound with diverse biological activities . Its potential applications in antimicrobial , antifungal , and anticancer therapy make it an exciting area of ongoing research . As clinical trials progress , it is anticipated that this compound will contribute significantly to advancing medical treatments for various diseases . The continued exploration of its pharmacological properties and optimization through drug design will further enhance its therapeutic value . p >

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